Cashmeran
Overview
Description
Cashmeran is a synthetic fragrance compound known for its musky, woody, and spicy aroma, reminiscent of cashmere wool. It is widely used in the fragrance industry to impart a warm, luxurious scent to various products, including perfumes, scented candles, and personal care items. The compound is valued for its unique olfactory profile and its ability to blend well with other fragrance notes to create complex scents.
Synthesis Analysis
The synthesis of novel Cashmeran odorants has been explored through molecular modeling and involves a novel asymmetric Brønsted acid-catalyzed Michael addition of unactivated α-substituted ketones. This key transformation utilizes a new type of enol activation catalysis, which yields different cyclic ketones with α-quaternary stereocenters in good to excellent yields and high enantioselectivity. The process is further refined through subsequent McMurry coupling and Saegusa-Ito oxidation to produce the enantiopure target odorants. One enantiomer obtained from this synthesis route has been found to possess the typical olfactory characteristics of Cashmeran .
Molecular Structure Analysis
The molecular structure of Cashmeran odorants is characterized by the presence of α-quaternary stereocenters, which are pivotal in defining the scent profile of the compound. The enantioselective synthesis mentioned above is crucial in obtaining the desired stereoisomer that exhibits the characteristic Cashmeran fragrance. The precise molecular structure and stereochemistry are essential for the compound's interaction with olfactory receptors, which ultimately determines its scent perception .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Cashmeran odorants include the Brønsted acid-catalyzed Michael addition, which forms the cyclic ketone intermediates with α-quaternary stereocenters. Following this, McMurry coupling is employed to combine ketone moieties, and the Saegusa-Ito oxidation is used to fine-tune the olfactory properties of the resulting enantiopure odorants. These reactions are carefully orchestrated to achieve the high enantioselectivity and yield required for commercial fragrance production .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of Cashmeran, such properties are typically crucial for its application in the fragrance industry. These properties include volatility, stability in various media, and compatibility with other fragrance components. The synthesis methods employed aim to optimize these properties to ensure that the Cashmeran odorants maintain their desired scent profile and are suitable for use in a wide range of products .
Scientific Research Applications
Synthesis and Design of Cashmeran Odorants : Cashmeran odorants have been synthesized using a novel asymmetric Brønsted acid catalyzed Michael addition. This process involves enol activation catalysis to create cyclic ketones with α-quaternary stereocenters. These odorants are significant due to their high enantioselectivity and yield, contributing to the distinct olfactory aspects of Cashmeran (Felker et al., 2015).
Environmental Presence in Sewage Sludge : Research has identified Cashmeran (DPMI) in sewage sludge from wastewater treatment plants. This study highlights the environmental presence of Cashmeran and other polycyclic musks, indicating their widespread use and potential environmental impact (Zeng et al., 2005).
Polycyclic Musks in Cosmetic Plants : Another study analyzed the presence of polycyclic musks, including Cashmeran, in the air, wastewater, and sludge samples of a cosmetic plant. The findings suggest that these compounds are prevalent in the cosmetic manufacturing environment and raise concerns about their environmental influence (Chen et al., 2007).
Synthetic Musks and Genotoxicity : A study testing the genotoxicity of synthetic musk fragrances, including Cashmeran, using the Escherichia coli PQ37 genotoxicity assay, found no SOS inducing potency. This result suggests that Cashmeran may have a low genotoxic impact in this specific context (Mersch-Sundermann et al., 1998).
Cashmere Industry's Environmental Impact : A study on the cashmere industry suggests that the demand for cashmere products has significant ecological impacts on biodiversity and ecosystem degradation, indirectly affecting native large mammals in regions where cashmere-producing goats are raised (Berger et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGSAALSYARKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047399 | |
Record name | Cashmeran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Cashmeran | |
CAS RN |
33704-61-9 | |
Record name | (±)-Cashmeran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33704-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Cashmeran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033704619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cashmeran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDRO PENTAMETHYLINDANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZR4438MY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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